molecular formula C8H14N2 B1658961 1,4-Dimethylpiperidine-4-carbonitrile CAS No. 62718-29-0

1,4-Dimethylpiperidine-4-carbonitrile

Cat. No.: B1658961
CAS No.: 62718-29-0
M. Wt: 138.21 g/mol
InChI Key: QTWQALQTWXMGDT-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C8H14N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is used as a building block in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyl chloride with lithium in pentane under reflux conditions for 8 hours in an inert atmosphere. The resulting product is then reacted with this compound in diethyl ether and pentane at temperatures ranging from -78°C to 20°C for 2 hours. Finally, the product is treated with hydroxylamine hydrochloride and acetic acid in diethyl ether, ethanol, and pentane at 20°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1,4-Dimethylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anticancer and antiviral agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethylpiperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The piperidine ring structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Disubstituted Piperidines: These compounds have similar structural features and are used in similar applications.

    Piperidine Derivatives: Other derivatives of piperidine, such as 1-methylpiperidine and 1-ethylpiperidine, share similar chemical properties and applications.

Uniqueness

1,4-Dimethylpiperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic molecules .

Properties

IUPAC Name

1,4-dimethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(7-9)3-5-10(2)6-4-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQALQTWXMGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595768
Record name 1,4-Dimethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62718-29-0
Record name 1,4-Dimethyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62718-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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